molecular formula C11H21ClF2N2O3 B15303156 Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride

Cat. No.: B15303156
M. Wt: 302.74 g/mol
InChI Key: APJGZGKCRQCHPG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is a synthetic organic compound It is characterized by the presence of a tert-butyl group, an azetidine ring, and a difluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoroethylamine Moiety:

    Addition of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Methoxylation: The methoxy group is added through methylation reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride
  • Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C11H21ClF2N2O3

Molecular Weight

302.74 g/mol

IUPAC Name

tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20F2N2O3.ClH/c1-9(2,3)18-8(16)15-6-10(7-15,17-4)11(12,13)5-14;/h5-7,14H2,1-4H3;1H

InChI Key

APJGZGKCRQCHPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(CN)(F)F)OC.Cl

Origin of Product

United States

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